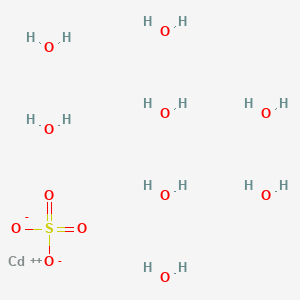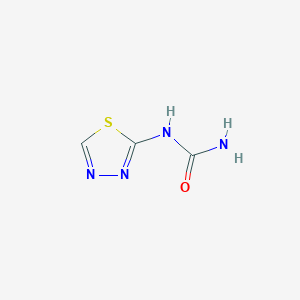
N-1,3,4-Thiadiazol-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods and has been shown to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-1,3,4-Thiadiazol-2-ylurea is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemische Und Physiologische Effekte
N-1,3,4-Thiadiazol-2-ylurea has significant biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help prevent the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1,3,4-Thiadiazol-2-ylurea in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of N-1,3,4-Thiadiazol-2-ylurea. One area of focus is the development of new synthesis methods for this compound. Another area of focus is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has significant potential applications in scientific research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders. Although there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and stable nature make it a promising area of study for future research.
Synthesemethoden
N-1,3,4-Thiadiazol-2-ylurea is synthesized using various methods, including the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates, and the reaction of 1,3,4-thiadiazole-2-amine with carbonyl compounds. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-1,3,4-Thiadiazol-2-ylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16279-22-4 |
|---|---|
Produktname |
N-1,3,4-Thiadiazol-2-ylurea |
Molekularformel |
C3H4N4OS |
Molekulargewicht |
144.16 g/mol |
IUPAC-Name |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChI-Schlüssel |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
Kanonische SMILES |
C1=NN=C(S1)NC(=O)N |
Synonyme |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



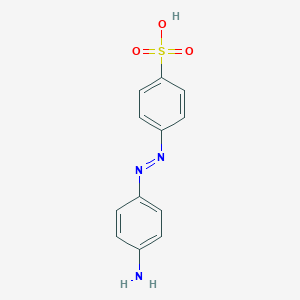
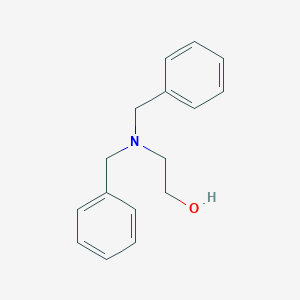
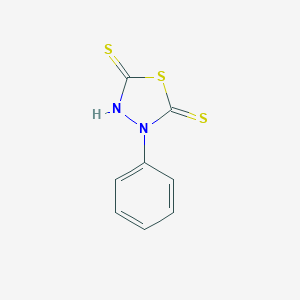
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
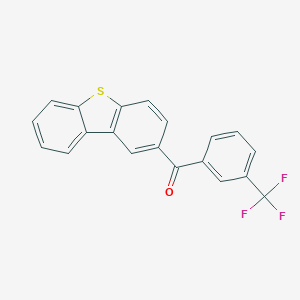
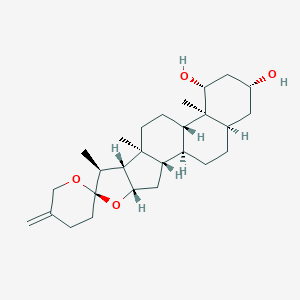
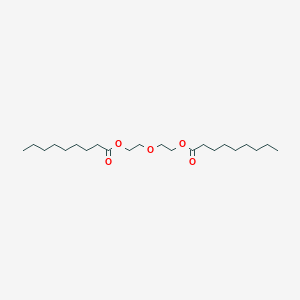
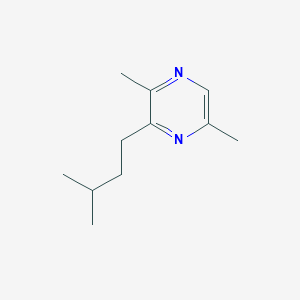
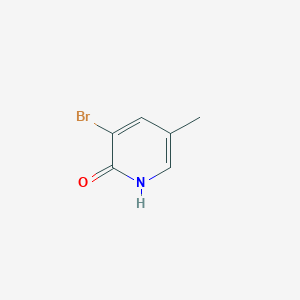
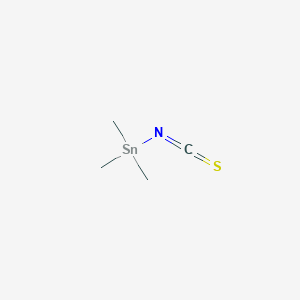
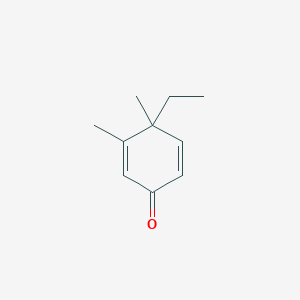
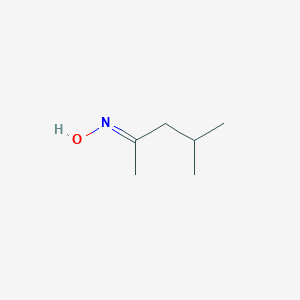
acetic acid](/img/structure/B90747.png)
